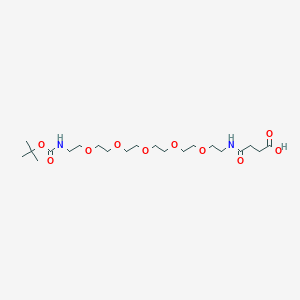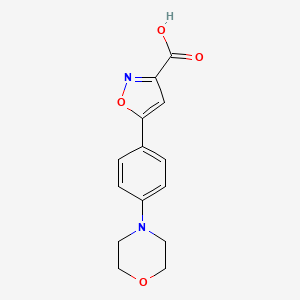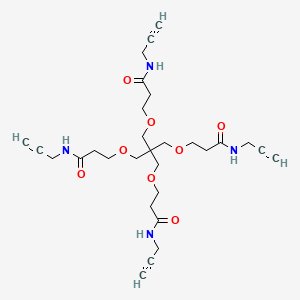![molecular formula C8H11F3N2O4S B13712159 Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester is a specialized compound used primarily in proteomics research. It is known for its unique chemical structure, which includes a trifluoroacetyl group attached to the L-cysteinyl moiety, and a glycine methyl ester group. This compound is often utilized in various scientific studies due to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester typically involves the reaction of N-trifluoroacetyl-L-cysteine with glycine methyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trifluoroacetic anhydride and glycine methyl ester hydrochloride. The reaction is usually performed in an organic solvent such as dichloromethane, and the product is purified through techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in sufficient quantities for commercial use.
化学反応の分析
Types of Reactions
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: It can be reduced to break disulfide bonds, reverting to its thiol form.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various nucleophiles can be used to substitute the trifluoroacetyl group, depending on the desired product.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Thiol-containing monomers.
Substitution: Derivatives with different functional groups replacing the trifluoroacetyl group.
科学的研究の応用
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics to study protein structure, function, and interactions.
Industry: The compound is used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester involves its interaction with various molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This allows the compound to modulate protein function and stability, making it a valuable tool in proteomics research. The glycine methyl ester group enhances the compound’s solubility and facilitates its incorporation into larger molecular structures.
類似化合物との比較
Similar Compounds
- N-(Trifluoroacetyl)-L-cysteine methyl ester
- N-(Trifluoroacetyl)-glycine methyl ester
- N-(Trifluoroacetyl)-L-cysteinyl-glycine
Uniqueness
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester is unique due to the presence of both the L-cysteinyl and glycine methyl ester groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific studies.
特性
分子式 |
C8H11F3N2O4S |
|---|---|
分子量 |
288.25 g/mol |
IUPAC名 |
methyl 2-[[3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetate |
InChI |
InChI=1S/C8H11F3N2O4S/c1-17-5(14)2-12-6(15)4(3-18)13-7(16)8(9,10)11/h4,18H,2-3H2,1H3,(H,12,15)(H,13,16) |
InChIキー |
CXZMJKWCYBWNTN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)C(CS)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)

![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)


![Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13712101.png)


![[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B13712121.png)
![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)

![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)

